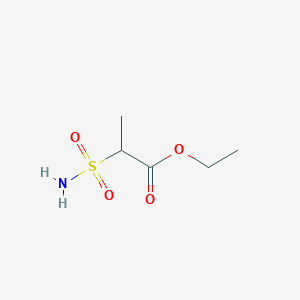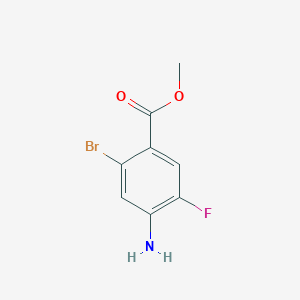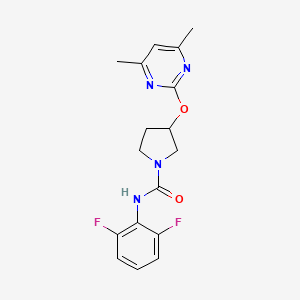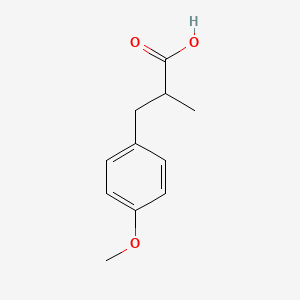
4-(Ethylsulfonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethylsulfonyl)morpholine is a chemical compound with the linear formula C6H13NO3S . It has a molecular weight of 179.239 and is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of morpholines, including 4-(Ethylsulfonyl)morpholine, has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of 4-(Ethylsulfonyl)morpholine is represented by the linear formula C6H13NO3S . The molecule consists of a six-membered ring with both amine and ether functional groups .Chemical Reactions Analysis
Morpholines, including 4-(Ethylsulfonyl)morpholine, are known to participate in a variety of chemical reactions. They are frequently found in biologically active molecules and pharmaceuticals . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described .Physical And Chemical Properties Analysis
4-(Ethylsulfonyl)morpholine is a colorless liquid . It has a molecular weight of 179.239 and a linear formula of C6H13NO3S .科学的研究の応用
Organic Synthesis
4-(Ethylsulfonyl)morpholine: is a valuable building block in organic synthesis. Its unique structure allows for the creation of various morpholine derivatives, which are crucial in the synthesis of pharmaceuticals and agrochemicals . The ethylsulfonyl group can act as a leaving group or be transformed into other functional groups, providing versatility in chemical reactions.
Biological Activity
Morpholine derivatives exhibit a range of biological activities. They are found in natural products and biologically relevant compounds, often playing a role as enzyme inhibitors or receptor agonists . The incorporation of the ethylsulfonyl group can enhance these properties, making 4-(Ethylsulfonyl)morpholine a compound of interest in medicinal chemistry.
Room Temperature Phosphorescence (RTP)
4-(Ethylsulfonyl)morpholine: derivatives have been utilized to create single-component organic room temperature phosphorescence (RTP) luminogens . These materials are promising for applications in data encryption and high-level data security due to their unique dual delayed emission and long afterglow properties.
Solvent Effects Study
The electronic absorption spectra of morpholine and its complexes have been studied in various solvents4-(Ethylsulfonyl)morpholine can be used to investigate the effects of solvent polarity on the electronic properties of morpholine derivatives, which is important in understanding their behavior in different environments .
Safety and Hazards
将来の方向性
Research on morpholine-based organocatalysts, including 4-(Ethylsulfonyl)morpholine, is ongoing. Recent studies have demonstrated the efficiency of these catalysts in the 1,4-addition reaction between aldehydes and nitroolefins . This suggests potential future applications of 4-(Ethylsulfonyl)morpholine in the field of organic synthesis .
作用機序
Target of Action
The primary target of 4-(Ethylsulfonyl)morpholine is the lysosomal pH . Lysosomes are membrane-bound subcellular organelles that maintain cellular homeostasis by generating a highly acidic environment .
Mode of Action
4-(Ethylsulfonyl)morpholine and similar compounds are capable of efficiently facilitating the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes . They are capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating the lysosomal Cathepsin B enzyme . Anion transport is considered as the probable mechanism of action for the high efficiency of these compounds to modulate lysosomal pH .
Biochemical Pathways
The compound’s action affects the lysosomal pH regulation pathway . By disrupting the homeostasis of lysosomal pH, it can lead to a decrease or deactivation in the activity of lysosomal hydrolytic enzymes . This modulation of lysosomal pH may serve as a practical strategy for regulating cellular processes as well as for developing therapeutic agents for lysosome-involved diseases .
Pharmacokinetics
It is known that the compound has a molecular weight of 179239 , which could influence its bioavailability and pharmacokinetics.
Result of Action
The result of 4-(Ethylsulfonyl)morpholine’s action is the disruption of the homeostasis of lysosomal pH . This disruption can lead to the inactivation of the lysosomal Cathepsin B enzyme , which could have significant effects at the molecular and cellular levels.
特性
IUPAC Name |
4-ethylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-2-11(8,9)7-3-5-10-6-4-7/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLFSDPSKRPQTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethylsulfonyl)morpholine | |
CAS RN |
1834-51-1 |
Source


|
| Record name | 4-(ETHYLSULFONYL)MORPHOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2922235.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,4-dimethoxyphenyl)amino)thiazole-4-carboxamide](/img/structure/B2922238.png)

![N-(2,4-difluorophenyl)-2-(7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2922243.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2922244.png)
![7-[(3-chlorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2922246.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2922248.png)

![4-methyl-1H-pyrrolo[3,2-b]pyridin-4-iumiodide](/img/structure/B2922252.png)



